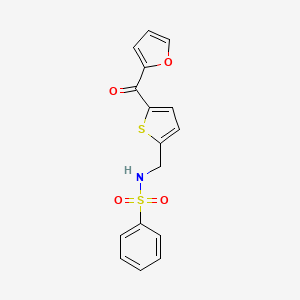

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c18-16(14-7-4-10-21-14)15-9-8-12(22-15)11-17-23(19,20)13-5-2-1-3-6-13/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTFHBNBMJTMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-carbonyl intermediate: This step involves the acylation of furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Synthesis of the thiophene derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Sulfonamide formation: The final step involves the reaction of the thiophene-furan intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

A recent study highlighted that certain benzofuran derivatives demonstrated effective inhibition against breast cancer cells, with IC50 values ranging from 5 to 15 μM. The mechanism often involves modulation of the MAPK/ERK signaling pathway, crucial for cell growth and survival .

Antimicrobial Activity

The antimicrobial potential of this compound has been extensively studied. Benzofuran derivatives have shown promising activity against both gram-positive and gram-negative bacteria as well as fungi. For example, one study reported minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Mycobacterium tuberculosis.

Below is a summary of the antimicrobial activity of related compounds:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran derivative A | 8 | M. tuberculosis |

| Benzofuran derivative B | 3.12 | E. coli |

| Benzofuran derivative C | 6.25 | S. aureus |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

The biological activity is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : Interacts with receptors regulating cellular signaling pathways.

- Oxidative Stress Reduction : Hydroxymethyl groups may enhance antioxidant activity, reducing oxidative stress in cells.

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in various biological assays:

- Study on Anticancer Properties : A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Screening : In vitro tests showed that modified benzofurans had superior antimicrobial activity compared to traditional antibiotics, particularly against resistant strains.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and thiophene rings can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide-Thiophene-Furan Hybrids

The following table compares the target compound with structurally similar sulfonamide derivatives containing thiophene and furan moieties:

Key Observations :

- Substitution at the sulfonamide nitrogen (e.g., propargyl or phenylpropargyl groups in int-8 and 1l) significantly impacts melting points and solubility .

- The presence of a methoxy group in the benzenesulfonamide ring () may alter electronic properties and biological activity compared to unsubstituted analogs .

Substitution Effects on Pharmacological Activity

Sulfonamide-thiophene hybrids are often explored for biological activity. For example:

- Anticancer Activity: Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide () exhibit activity comparable to doxorubicin, highlighting the importance of the thiophene-sulfonamide scaffold .

- Anti-Infective Properties : N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () demonstrates herbicidal and anti-malarial activity, suggesting that halogen and methoxy substitutions enhance bioactivity .

Pharmacokinetic and Toxicity Considerations

While direct ADMET data for the target compound are unavailable, related sulfonamides show:

- Metabolic Stability : Thiophene rings may undergo cytochrome P450-mediated oxidation, while furan carbonyl groups could influence solubility and membrane permeability .

- Toxicity : Sulfonamides generally carry risks of hypersensitivity reactions, but substituents like methoxy or halogen groups () may mitigate this by altering electron distribution .

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that integrates various functional groups, including a furan ring, a thiophene moiety, and a sulfonamide structure. This unique configuration enhances its potential biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O3S. The compound features:

- Furan and Thiophene Rings : Known for their electronic properties and biological activities.

- Benzenesulfonamide Moiety : Often associated with various pharmacological effects.

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzamide have been shown to inhibit histone deacetylases (HDACs), which are crucial targets in cancer therapy. The presence of the furan and thiophene rings is often linked to anticancer properties due to their ability to interact with multiple biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features demonstrate notable antimicrobial activity. For instance, derivatives containing halogen atoms (like chlorine or bromine) have shown efficacy against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The sulfonamide group further enhances this antimicrobial action by increasing the compound's solubility and bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that specific modifications to the compound's structure can significantly influence its biological activity. Key findings include:

- Electron-Drawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.

- Substituents on the Furan and Thiophene Rings : Variations in these rings can lead to improved interactions with biological targets, enhancing overall efficacy .

Case Studies

- Antitumor Activity : A study evaluated various derivatives of thiophene-furan hybrids against cancer cell lines, demonstrating IC50 values less than those of standard chemotherapeutics like doxorubicin. These compounds exhibited potent cytotoxic effects due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of sulfonamide derivatives, revealing that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, outperforming existing antibiotics.

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(Furan-Thiophene-Benzenesulfonamide) | Anticancer | < 10 | HDAC Inhibition |

| Derivative A | Antimicrobial | 25 | Cell Membrane Disruption |

| Derivative B | Anticancer | < 20 | Apoptosis Induction |

| Derivative C | Antimicrobial | 15 | Inhibition of Protein Synthesis |

Q & A

Q. Optimization strategies :

- Use gold(I) catalysts for alkyne activation in furan-thiophene coupling .

- Control temperature (room temperature to reflux) and solvents (e.g., pyridine for sulfonylation) .

- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Q. Basic

- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., furan carbonyl at ~160 ppm) and methylene bridges (δ 4.2–4.5 ppm) .

- X-ray crystallography : SHELX software resolves 3D conformation, critical for confirming the spatial arrangement of the furan-thiophene-sulfonamide backbone .

- HRMS : Validates molecular weight (e.g., [M+Na]+ peaks) .

- IR spectroscopy : Confirms sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .

How do electronic effects from the furan and thiophene moieties influence the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced

- Thiophene : Electron-rich sulfur enhances electrophilic substitution at the methylene bridge.

- Furan carbonyl : Withdraws electrons, polarizing the thiophene ring and directing nucleophilic attacks to the α-position.

- Methodological validation :

- DFT calculations : Predict reactive sites and charge distribution .

- Kinetic studies : Compare reaction rates under varying pH and solvents (e.g., DMF vs. THF) to assess electronic effects .

What methodologies address discrepancies in reported biological activities of sulfonamide derivatives like this compound across studies?

Advanced

Contradictions arise from:

- Assay variability : Use standardized protocols (e.g., fixed cell lines, consistent concentrations) .

- Structural analogs : Conduct SAR studies to isolate the impact of the furan-thiophene unit vs. benzenesulfonamide .

- Purity verification : HPLC (>95% purity) ensures bioactivity is not skewed by impurities .

Example : Inconsistent anticancer activity may stem from differing substituents on the thiophene ring, which alter binding to kinase targets .

What computational approaches predict the binding mode of this compound with carbonic anhydrase isoforms, and how do they align with experimental data?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models the sulfonamide group coordinating the zinc ion in the enzyme’s active site.

- Molecular dynamics (MD) simulations : Assess stability of binding over 100 ns trajectories, incorporating solvation effects .

- Validation : Compare computed binding energies (-9 to -11 kcal/mol) with experimental IC50 values. Discrepancies >1 log unit suggest missing solvent or protein flexibility in simulations .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or conformational isomers?

Q. Advanced

- Single-crystal X-ray diffraction : Determines dominant tautomers (e.g., enol vs. keto forms of the furan carbonyl) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing a specific conformation) .

- Challenge : Twinning or disorder in crystals may require SHELXL refinement with restraints .

What are the key challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Q. Advanced

- Heterocycle stability : Furan and thiophene rings may decompose under prolonged heating; optimize reaction time .

- Catalyst loading : Reduce gold(I) catalyst costs by testing lower concentrations or recyclable alternatives .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real time .

How does the compound’s logP value correlate with its membrane permeability in cellular uptake studies?

Q. Advanced

- LogP determination : Reverse-phase HPLC or shake-flask method measures hydrophobicity (~2.5–3.5 predicted for this compound).

- Cellular uptake : Compare intracellular concentrations (via LC-MS) in cell lines with varying membrane lipid content.

- Contradictions : Higher logP may reduce solubility, counterintuitively lowering uptake despite favorable partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.